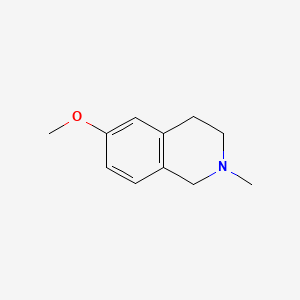

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCIEQJPMSJEII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203382 |

Source

|

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54893-54-8 |

Source

|

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054893548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the basic structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline?

An In-depth Technical Guide: The Core Molecular Architecture of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, widely found in natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1] This guide provides a detailed examination of the fundamental structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, its physicochemical properties, established synthetic pathways, and its significance as a key intermediate in the development of novel therapeutics. Its architecture, featuring a methoxy group on the aromatic ring and a methyl group on the nitrogen, provides a strategic platform for creating derivatives with potential applications against infective pathogens and neurodegenerative disorders.[1][2]

Core Molecular Structure and Nomenclature

The structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is defined by a bicyclic system comprising a benzene ring fused to a saturated piperidine ring. This core is systematically functionalized, leading to its distinct chemical identity.

-

Tetrahydroisoquinoline (THIQ) Core: The foundational scaffold is a 1,2,3,4-tetrahydroisoquinoline ring system, which imparts a rigid, three-dimensional conformation crucial for specific interactions with biological targets.

-

6-Methoxy Group: An electron-donating methoxy (-OCH₃) group is attached at the C6 position of the aromatic ring. This substitution significantly influences the molecule's electronic properties and can be a key site for metabolic activity or a handle for further chemical modification.

-

2-Methyl Group: A methyl (-CH₃) group is attached to the nitrogen atom at the N2 position, making it a tertiary amine. This N-methylation alters the basicity, lipophilicity, and steric profile of the nitrogen, which can profoundly impact its pharmacological and pharmacokinetic properties.

Caption: Generalized workflow for the synthesis of 6-Methoxy-2-methyl-THIQ.

Exemplary Experimental Protocol (Pictet-Spengler Approach)

This protocol is a representative, self-validating workflow. Each step includes causality to explain the choice of reagents and conditions.

Objective: To synthesize 6-Methoxy-1,2,3,4-tetrahydroisoquinoline as a precursor for N-methylation.

-

Step 1: Formation of the Schiff Base and Cyclization

-

Rationale: This step combines the β-phenylethylamine with an aldehyde (formaldehyde) to form an intermediate imine (Schiff base), which then undergoes acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.

-

Procedure:

-

To a solution of 3-Methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add aqueous formaldehyde (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the imine formation to completion.

-

After cooling, add a strong acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and stir at room temperature or with gentle heating. The acid protonates the imine, activating it for the ring-closing cyclization.

-

Monitor reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

-

Step 2: Work-up and Isolation

-

Rationale: To neutralize the acid and isolate the free base of the product.

-

Procedure:

-

Cool the reaction mixture and carefully basify with an aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This deprotonates the amine, making it soluble in organic solvents.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.

-

-

-

Step 3: N-Methylation

-

Rationale: To introduce the methyl group onto the secondary amine nitrogen.

-

Procedure:

-

Dissolve the crude product from Step 2 in a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add a mild base (e.g., potassium carbonate, K₂CO₃) to act as a proton scavenger.

-

Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq) dropwise.

-

Stir the reaction at room temperature until TLC analysis confirms the formation of the N-methylated product.

-

-

-

Step 4: Final Purification

-

Rationale: To remove any remaining impurities, unreacted starting materials, or byproducts.

-

Procedure:

-

Filter off the base and concentrate the solvent.

-

Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

-

Confirm the structure and purity using NMR and Mass Spectrometry, comparing the data to the expected signatures (Section 2.2).

-

-

Biological Context and Therapeutic Potential

The THIQ scaffold is of immense interest to drug development professionals due to its prevalence in biologically active compounds.

-

A Privileged Scaffold: THIQ-based molecules are recognized as "privileged scaffolds" because they are capable of binding to a variety of biological targets with high affinity. [3]Their rigid, defined three-dimensional shape allows for precise presentation of functional groups for molecular recognition.

-

Therapeutic Applications of Analogs:

-

Anticancer Activity: Derivatives of the related 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline have been shown to act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and cytotoxic effects against cancer cells. [2]This highlights the potential of the methoxy-substituted tetrahydro-aza-aromatic core in oncology.

-

Neuropharmacology: The THIQ structure is a core component of many alkaloids that interact with the central nervous system. It serves as a precursor for compounds being investigated for neurodegenerative disorders. [1] * Antimicrobial Agents: Various synthetic THIQ analogs have been evaluated for their antibacterial and antifungal properties. [1] 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline serves as a critical building block, providing a structurally optimized and functionalized core from which vast libraries of diverse compounds can be synthesized and screened for novel biological activities.

-

Conclusion

The basic structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline represents a masterful convergence of a privileged heterocyclic scaffold with key functional groups that fine-tune its chemical and biological properties. A thorough understanding of its molecular architecture, synthetic routes, and spectroscopic profile is essential for researchers aiming to leverage this potent intermediate. Its strategic importance in medicinal chemistry ensures that it will remain a valuable tool in the ongoing quest for novel and effective therapeutic agents.

References

-

4, ResearchGate.

-

5, PrepChem.com.

-

6, PubChem.

-

2, Smolecule.

-

7, PubChem.

-

3, National Institutes of Health (NIH).

-

8, Guidechem.

-

9, Chemicalbook.

-

10, ChemicalBook.

-

11, MOLBASE.

-

12, Google Patents.

-

, SLN Pharmachem.

-

13, ChemScene.

-

14, Sunway Pharm Ltd.

-

1, Royal Society of Chemistry.

-

15, PubChem.

-

16, ResearchGate.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Buy 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide | 1158469-53-4 [smolecule.com]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. 6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE | 120-15-0 [chemicalbook.com]

- 11. m.molbase.com [m.molbase.com]

- 12. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 13. chemscene.com [chemscene.com]

- 14. 6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE - CAS:54893-54-8 - Sunway Pharm Ltd [3wpharm.com]

- 15. 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline | C12H17NO2 | CID 27694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Discovery and history of tetrahydroisoquinoline alkaloids.

An In-Depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, exhibiting a vast spectrum of biological activities that have been pivotal in the development of therapeutics.[1][2] This guide provides a comprehensive exploration of the historical and scientific journey of THIQ alkaloids, from their initial discovery and structural elucidation in the 19th and early 20th centuries to the unraveling of their complex biosynthetic pathways and the landmark synthetic methodologies that enabled their laboratory preparation. We will delve into the critical discovery of their endogenous presence in mammals and the subsequent implications for neurodegenerative diseases, concluding with an overview of how the field has evolved to tackle increasingly complex molecular architectures. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind key experimental milestones and the logic that has propelled this vital area of natural product chemistry.

The Dawn of Discovery: Early Isolation and Structural Puzzles

The story of isoquinoline alkaloids begins not with the tetrahydro- variants, but with the isolation of the first and most famous alkaloid, morphine , from the opium poppy (Papaver somniferum) in the early 19th century.[3] This seminal event ignited the field of alkaloid chemistry. However, the simpler, fully saturated 1,2,3,4-tetrahydroisoquinoline core would not be recognized as a distinct and widespread structural motif until much later.

The first true isoquinoline, as a parent heterocycle, was isolated from coal tar in 1885.[4] Early work on related alkaloids involved laborious extraction from plant materials, purification by fractional crystallization, and painstaking structural elucidation through chemical degradation. These classical methods involved breaking the molecule into smaller, identifiable fragments to piece together the original structure—a stark contrast to modern spectroscopic techniques.

One of the earliest simple THIQ alkaloids to be studied was Salsolidine, isolated from Salsola richteri. The challenge for early chemists was not just isolation, but determining the precise arrangement of atoms in these novel structures, a task that pushed the limits of analytical science at the time.

Forging the Core: Foundational Synthetic Methodologies

The ability to synthesize these molecules in the laboratory was a critical turning point, allowing for confirmation of proposed structures and the creation of analogues for pharmacological testing. Two reactions, developed in the late 19th and early 20th centuries, became the cornerstones of THIQ synthesis.

The Pictet-Spengler Reaction: A Biomimetic Masterstroke

In 1911, Amé Pictet and Theodor Spengler reported a reaction that would become the most powerful and widely used method for constructing the THIQ skeleton.[5][6][7] They discovered that a β-arylethylamine could be condensed with an aldehyde in the presence of an acid catalyst to yield a 1,2,3,4-tetrahydroisoquinoline.[5][6] This reaction is profound because it mimics the way these alkaloids are believed to be formed in nature (biosynthesis), lending it the term "biomimetic."

The reaction's driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring to close the second ring of the isoquinoline system.[6] The elegance of this reaction lies in its simplicity and efficiency, often proceeding in high yield under relatively mild conditions, especially when the aromatic ring is activated with electron-donating groups.[8]

Caption: The Pictet-Spengler reaction mechanism.

Protocol 1: The Original Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline (1911)

This protocol is a representation of the original method described by Pictet and Spengler, reflecting the techniques and reagents of the era.

-

Objective: To synthesize the parent 1,2,3,4-tetrahydroisoquinoline ring system.

-

Materials:

-

Phenylethylamine (Substrate)

-

Dimethoxymethane (Formaldehyde equivalent)

-

Concentrated Hydrochloric Acid (Catalyst and Solvent)

-

Sodium Hydroxide solution (for neutralization)

-

Diethyl ether (for extraction)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Combine phenylethylamine and dimethoxymethane in a round-bottom flask.

-

Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the mixture to 100 °C for several hours.

-

After cooling, make the solution strongly alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the ether layer with water, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

The resulting crude product can be purified by vacuum distillation.

-

-

Senior Scientist's Notes:

-

Causality: The use of concentrated HCl is critical. It serves not only as a solvent but, more importantly, as the catalyst that protonates the intermediate Schiff base to form the highly electrophilic iminium ion, which is necessary for the ring-closing cyclization.[6] The original report noted a 40% yield.[5]

-

Self-Validation: The identity and purity of the final product would have been confirmed by boiling point, elemental analysis (C, H, N composition), and salt formation (e.g., picrate derivative) with a known melting point. These methods were the gold standard for structural validation prior to the advent of spectroscopy.

-

Historical Context: Dimethoxymethane was used as a stable and easy-to-handle source of formaldehyde. Direct use of formaldehyde gas or formalin solution would have been less convenient.

-

The Bischler-Napieralski Reaction

Another key early synthesis is the Bischler-Napieralski reaction. This two-step process involves the acylation of a phenylethylamine followed by an acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline. This intermediate is then readily reduced (e.g., with NaBH₄) to the desired tetrahydroisoquinoline.[5] This method provides access to THIQs that are unsubstituted at the C1 position, complementing the Pictet-Spengler reaction which typically introduces a substituent at C1 from the aldehyde component.[8]

Unraveling Nature's Blueprint: The Biosynthesis of THIQ Alkaloids

A major leap in understanding came from elucidating how plants produce this vast array of compounds. It is now well-established that the vast majority of THIQ alkaloids in plants derive from the amino acid L-tyrosine .[3]

Pioneering work using isotopically labeled precursors (e.g., ¹⁴C-labeled tyrosine) fed to living plants allowed researchers to trace the metabolic fate of these building blocks. These experiments revealed that L-tyrosine is metabolized into two key components:

-

Dopamine: Formed via decarboxylation of L-DOPA (which comes from tyrosine).

-

4-Hydroxyphenylacetaldehyde: Formed via transamination and decarboxylation of tyrosine.

A stereospecific, enzyme-catalyzed Pictet-Spengler-type reaction between dopamine and 4-hydroxyphenylacetaldehyde yields the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine . From this single precursor, a breathtaking variety of THIQ alkaloids are generated through a series of enzymatic oxidations, methylations, and rearrangements. The intermediate (S)-reticuline is a particularly crucial branch-point, leading to major subgroups like the protoberberines and aporphines.[1]

Caption: Non-enzymatic formation of the neurotoxin Salsolinol.

The Modern Era: Structural Complexity and Therapeutic Promise

The field of THIQ alkaloids continues to expand dramatically. Researchers have isolated structurally complex THIQs from diverse sources, particularly marine organisms like sponges, which produce potent antitumor agents such as the renieramycins. [1]The bis-benzylisoquinoline alkaloids, where two THIQ units are linked together, represent another class with significant therapeutic potential, including FDA-approved anticancer drugs like trabectedin. [9] The synthesis of these complex molecules has driven innovation in organic chemistry, leading to the development of novel, highly selective reactions. Modern synthetic strategies often diverge from the classical biomimetic approaches, employing powerful new methodologies to construct these intricate architectures with high efficiency. [1][2]Furthermore, biocatalytic approaches using engineered enzymes are now being developed to produce THIQs in a highly efficient and stereoselective manner. [10]

Key Historical Milestones

| Year | Discovery / Event | Key Researchers / Field | Significance |

| c. 1804 | Isolation of Morphine | Friedrich Sertürner | Marks the beginning of alkaloid chemistry. [3] |

| 1885 | Isolation of Isoquinoline from coal tar | Hoogewerf & van Dorp | First isolation of the parent aromatic heterocycle. [4] |

| 1911 | Development of the Pictet-Spengler Reaction | Amé Pictet & T. Spengler | Provided the first biomimetic and highly effective synthesis of the THIQ core. [6][7] |

| c. 1950s | Use of Isotope Tracers | Various | Elucidated the biosynthetic pathway of THIQs from L-tyrosine in plants. |

| 1973 | Discovery of Salsolinol in Parkinson's patients | Sandler et al. | Established the existence of endogenous THIQs in mammals, linking them to neurobiology. [11][12] |

| c. 1980s | MPTP-induced Parkinsonism Discovery | Langston et al. | Fueled the "endogenous neurotoxin" hypothesis for Parkinson's disease. |

| 2001 | FDA Approval of Trabectidin (Yondelis®) | PharmaMar | First-in-class marine-derived bis-THIQ alkaloid approved for cancer treatment. [9] |

Conclusion

The history of tetrahydroisoquinoline alkaloids is a compelling narrative of scientific discovery, spanning from the foundational principles of natural product chemistry to the cutting edge of synthetic methodology and neurobiology. From their origins as plant-derived folk medicines to their current status as FDA-approved pharmaceuticals and key players in the pathology of neurodegenerative disease, THIQs have consistently been at the center of chemical and biological inquiry. The journey from the simple synthesis in a flask by Pictet and Spengler to the complex, multi-step total synthesis of marine alkaloids and the subtle, non-enzymatic formation of neurotoxins in the human brain showcases the remarkable depth and continued relevance of this enduring class of molecules. For drug development professionals, the rich history of the THIQ scaffold serves as both an inspiration and a validated starting point for the design of future therapeutics.

References

-

Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: PubMed Central URL: [Link]

-

Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: ACS Publications URL: [Link]

-

Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: RSC Publishing URL: [Link]

-

Title: Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route Source: RSC Publishing URL: [Link]

-

Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Publishing URL: [Link]

-

Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: ResearchGate URL: [Link]

-

Title: Synthesis of tetrahydroisoquinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: KEGG PATHWAY Database Source: KEGG URL: [Link]

-

Title: Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside Source: PubMed URL: [Link]

-

Title: Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms Source: PubMed Central URL: [Link]

-

Title: Pharmacological activity of Alkaloids: A Review Source: ResearchGate URL: [Link]

-

Title: Pictet–Spengler reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Production of the Neurotoxin Salsolinol by a Gut-Associated Bacterium and Its Modulation by Alcohol Source: Frontiers URL: [Link]

-

Title: Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids Source: ACS Publications URL: [Link]

-

Title: Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids Source: MDPI URL: [Link]

-

Title: The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease Source: Bentham Science URL: [Link]

-

Title: Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders Source: Bentham Science URL: [Link]

-

Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Pictet-Spengler Reaction Updates Its Habits Source: PubMed Central URL: [Link]

-

Title: Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials Source: Bentham Science URL: [Link]

-

Title: Enantioselective Gold-Catalyzed Pictet–Spengler Reaction Source: ACS Publications URL: [Link]

-

Title: The Isoquinoline Alkaloids Source: University of Bath Research Portal URL: [Link]

-

Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PubMed Central URL: [Link]

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Natural Sources of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the natural occurrence of the simple tetrahydroisoquinoline (THIQ) alkaloid, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. A comprehensive review of current scientific literature indicates that while this specific N-methylated compound has not been definitively isolated and reported from a natural source, its direct biosynthetic precursor, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, has been identified. This guide provides a detailed overview of the known natural source of this precursor, outlines the established biosynthetic pathways for THIQ N-methylation, and presents a robust, field-proven protocol for researchers to extract the precursor and screen for the target N-methylated compound in plant matrices. The methodologies provided herein serve as a practical framework for the discovery and characterization of this and other related simple THIQ alkaloids.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif present in a vast and diverse family of alkaloids found throughout the plant kingdom.[1][2] These compounds are biosynthetically derived from aromatic amino acids and have garnered significant attention from the scientific community due to their wide range of potent biological activities.[2][3] The THIQ scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including muscle relaxants (tubocurarine), and has been investigated for applications in neuropharmacology and cancer therapy.[4][5][6]

Simple THIQs, characterized by the basic bicyclic ring system without complex substitutions at the C-1 position, represent the biosynthetic building blocks for more complex isoquinoline alkaloids. Their presence in nature, while sometimes at low concentrations, is of key interest for understanding the intricate enzymatic machinery that leads to molecular diversity. This guide focuses on a specific simple THIQ, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, exploring its potential natural origins.

The Biosynthetic Precursor: A Confirmed Natural Source

While the target molecule, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, remains elusive as a reported natural product, its immediate unmethylated precursor has a confirmed natural source.

Identified Precursor: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Natural Source: This compound has been successfully isolated from the cactus species Mammillaria longimamma .[7]

The presence of this precursor is highly significant. In plant alkaloid biosynthesis, terminal modifications such as O-methylation and N-methylation are common, often catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzymes.[1][8] The existence of the 6-methoxy-THIQ scaffold in Mammillaria strongly suggests that the enzymatic machinery for its formation is present, and it provides a logical starting point to search for the N-methylated derivative.

Biosynthesis: The Pathway to N-Methylation

The formation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in nature would follow a well-established biosynthetic logic. The pathway can be understood in three key stages, beginning with the formation of the core THIQ skeleton and culminating in the specific methylation patterns.

-

Formation of the Phenylethylamine Precursor: The pathway originates with an aromatic amino acid, typically L-tyrosine. Through a series of enzymatic steps including hydroxylation and decarboxylation, L-tyrosine is converted into dopamine.

-

Pictet-Spengler Condensation: The critical step in forming the THIQ skeleton is the Pictet-Spengler reaction.[2] In this enzymatic condensation, dopamine reacts with an aldehyde (e.g., acetaldehyde) to cyclize and form a tetrahydroisoquinoline ring system.

-

Tailoring Steps (Methylation): Following the formation of the core scaffold, "tailoring" enzymes modify the structure. To arrive at the target molecule, two key methylation events are required:

-

O-Methylation: A catechol-O-methyltransferase (COMT) enzyme would methylate one of the hydroxyl groups on the aromatic ring to create the 6-methoxy group.

-

N-Methylation: A specific N-methyltransferase (NMT) would then catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the nitrogen atom at the 2-position of the THIQ ring. This final step yields 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[1][8]

-

The hypothetical final step is illustrated in the diagram below.

Caption: Hypothetical enzymatic N-methylation of the natural precursor.

Technical Guide: A Protocol for Discovery and Isolation

For researchers aiming to confirm the natural existence of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, the following integrated workflow is proposed. It is designed to first isolate the known precursor from its source and then to analytically screen for the N-methylated target.

Experimental Workflow Diagram

Caption: Workflow for extraction, isolation, and analysis of THIQ alkaloids.

Step-by-Step Methodology

PART A: Alkaloid Extraction and Isolation

This protocol is a standard acid-base extraction method optimized for isolating basic alkaloids like THIQs from a plant matrix.

-

Material Preparation:

-

Obtain fresh plant material (e.g., 500 g of Mammillaria longimamma).

-

Lyophilize (freeze-dry) or oven-dry the material at low heat (< 45°C) to prevent alkaloid degradation.

-

Grind the dried material into a fine powder using a blender or mill.

-

-

Acidic Extraction:

-

Macerate the powdered plant material in 2 L of methanol containing 1% acetic acid for 48 hours with occasional stirring. The acidic medium protonates the alkaloids, rendering them soluble in the polar solvent.

-

Filter the mixture through cheesecloth and then a Büchner funnel.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract.

-

-

Acid-Base Partitioning:

-

Adjust the pH of the aqueous extract to ~2.0 with 2M HCl.

-

Perform a defatting wash by partitioning the acidic solution against an equal volume of hexane or dichloromethane three times in a separatory funnel. Discard the organic layer, which contains non-polar compounds like fats and chlorophyll.

-

Basify the remaining aqueous layer to pH ~10-11 using concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in non-polar organic solvents.

-

Immediately extract the basified solution with an equal volume of dichloromethane or a 9:1 chloroform:isopropanol mixture. Repeat this extraction 3-4 times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Crude Alkaloid Fraction .

-

-

Chromatographic Purification:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A typical system would be a gradient of dichloromethane to methanol (e.g., 100:0 to 90:10 DCM:MeOH).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots with Dragendorff's reagent or under UV light.

-

Combine fractions containing compounds with similar Rf values and evaporate the solvent.

-

PART B: Analytical Characterization and Screening

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: GC-MS is an excellent tool for separating and identifying simple, volatile alkaloids.

-

Method: Derivatize a small portion of each purified fraction with a silylating agent (e.g., BSTFA) if necessary to improve volatility. Inject onto a GC equipped with a non-polar column (e.g., DB-5ms).

-

Analysis:

-

Identify the peak for the known precursor, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₃NO), by its expected mass spectrum (Molecular Ion M⁺ at m/z 163).

-

Screen the chromatograms of all fractions for a peak corresponding to the target molecule, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₁H₁₅NO). The expected molecular ion (M⁺) would be at m/z 177 . The fragmentation pattern should show a loss of a methyl group (m/z 162) and other characteristic fragments.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Rationale: LC-MS is ideal for non-volatile or thermally labile compounds and provides high-resolution mass data.

-

Method: Dissolve fractions in a suitable solvent (e.g., methanol) and inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis:

-

Perform an extracted ion chromatogram (EIC) for the exact mass of the protonated precursor [M+H]⁺ (m/z 164.1070).

-

Crucially, perform an EIC for the exact mass of the protonated target molecule [M+H]⁺ (m/z 178.1226 ). The presence of a peak at this exact mass with an appropriate retention time would be strong evidence for its existence.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Once a fraction containing a compound with the correct mass is identified, further purification (e.g., via preparative HPLC) is required to obtain a pure sample.

-

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The key diagnostic signal for the target molecule would be a singlet in the ¹H NMR spectrum around 2.4-2.6 ppm, integrating to three protons, corresponding to the N-methyl group (N-CH₃).

-

Quantitative Data Summary Table

Should the target compound be identified, the following table structure should be used to report quantitative findings.

| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Retention Time (min) | Concentration (µg/g dry wt) |

| 6-Methoxy-THIQ | C₁₀H₁₃NO | 164.1070 | tbd | tbd |

| 6-MeO-2-Me-THIQ | C₁₁H₁₅NO | 178.1226 | tbd | tbd |

Conclusion and Future Outlook

This guide establishes that while 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is not a currently documented natural product, its direct biosynthetic precursor is known to occur in Mammillaria longimamma. The biochemical pathways for N-methylation are well understood in plants, making the existence of the target compound in this or related species plausible.

The provided experimental workflow offers a comprehensive and robust strategy for researchers to systematically investigate the presence of this molecule. The successful identification and isolation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline would represent a novel discovery in natural products chemistry and would provide a new molecular entity for evaluation by drug development professionals. Future work should focus on applying this protocol to Mammillaria longimamma and expanding the screening to other species within the Cactaceae and related plant families known to produce THIQ alkaloids.

References

-

Title: Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route Source: Chemical Science URL: [Link]

-

Title: ALKALOID CONTENT OF REED CANARYGRASS (Phalaris arundinaceae L.) AS DETERMINED BY GAS-LIQUID CHROMATOGRAPHY Source: Canadian Journal of Plant Science URL: [Link]

-

Title: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals Source: PubMed URL: [Link]

-

Title: Tetrahydroisoquinoline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: ACS Publications URL: [Link]

-

Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 Source: PubChem URL: [Link]

-

Title: Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water Source: MDPI URL: [Link]

-

Title: 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers Source: PubMed Central URL: [Link]

-

Title: 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 Source: PubChem URL: [Link]

-

Title: Biologically Active Isoquinoline Alkaloids covering 2014-2018 Source: PubMed Central URL: [Link]

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. Given the limited availability of directly published experimental spectra for this specific N-methylated compound, this document establishes a robust analytical framework by leveraging spectral data from its immediate precursor, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. By combining established data with fundamental principles of spectroscopic interpretation, this guide offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, serving as an essential resource for its synthesis, identification, and characterization.

Molecular Structure and Key Features

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are prevalent in numerous natural products and pharmacologically active molecules. The structure comprises a bicyclic system with a benzene ring fused to a saturated nitrogen-containing heterocycle. The key functional groups influencing its spectroscopic properties are the methoxy group on the aromatic ring, the tertiary amine within the heterocyclic ring, and the aliphatic protons of the tetrahydroisoquinoline core.

Figure 1: Molecular Structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of protons. The data for the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, is presented as a baseline. The predicted shifts for the N-methylated analog are based on established electronic effects.[1]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Causality and Expert Insights |

| ~7.00 | d | H-5 | Aromatic proton ortho to the electron-donating methoxy group, expected to be shielded. |

| ~6.70 | dd | H-7 | Aromatic proton coupled to both H-5 and H-8. |

| ~6.65 | d | H-8 | Aromatic proton meta to the methoxy group. |

| ~3.95 | s | C1-H₂ | Benzylic protons adjacent to the nitrogen. The chemical shift is influenced by both the aromatic ring and the nitrogen atom. |

| ~3.80 | s | OCH₃ | Singlet for the three equivalent protons of the methoxy group. |

| ~3.10 | t | C3-H₂ | Methylene protons adjacent to the nitrogen. |

| ~2.80 | t | C4-H₂ | Methylene protons adjacent to the aromatic ring. |

| ~2.45 | s | N-CH₃ | Key differentiating signal. A sharp singlet integrating to three protons, characteristic of the N-methyl group. Its appearance confirms successful N-methylation. |

Expertise & Experience: The crucial difference between the spectrum of the parent compound and the N-methylated product is the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of a sharp singlet for the N-CH₃ group around 2.45 ppm. Furthermore, the protons on the adjacent carbons (C1 and C3) are expected to experience a slight downfield shift due to the electronic effect of the methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Causality and Expert Insights |

| ~158.0 | C-6 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~134.5 | C-8a | Quaternary aromatic carbon at the ring junction. |

| ~127.0 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~126.5 | C-5 | Aromatic CH carbon. |

| ~113.5 | C-7 | Aromatic CH carbon ortho to the methoxy group, shielded. |

| ~112.0 | C-8 | Aromatic CH carbon meta to the methoxy group, shielded. |

| ~55.5 | OCH₃ | Carbon of the methoxy group. |

| ~51.0 | C-1 | Benzylic carbon adjacent to the nitrogen. |

| ~47.5 | C-3 | Carbon adjacent to the nitrogen. |

| ~42.0 | N-CH₃ | Key differentiating signal. The carbon of the N-methyl group. |

| ~29.0 | C-4 | Aliphatic carbon adjacent to the aromatic ring. |

Expertise & Experience: The most significant indicator of N-methylation in the ¹³C NMR spectrum is the appearance of a new signal around 42.0 ppm corresponding to the N-methyl carbon. The chemical shifts of the adjacent carbons, C1 and C3, are also expected to shift slightly downfield compared to the non-methylated precursor.

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Causality and Expert Insights |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of the aromatic ring protons. |

| 2950-2850 | C-H stretch | Aliphatic C-H | Corresponding to the CH₂ and CH₃ groups in the molecule. |

| ~2800 | C-H stretch | N-CH₃ | A characteristic, often weak, band for a tertiary amine with an N-methyl group. |

| 1610, 1500 | C=C stretch | Aromatic ring | Skeletal vibrations of the benzene ring. |

| 1250 | C-O stretch | Aryl ether | Asymmetric C-O-C stretching of the methoxy group. |

| 1150 | C-N stretch | Tertiary amine | Stretching vibration of the C-N bond. |

Trustworthiness: A key validation of successful N-methylation is the absence of a broad N-H stretching band typically observed between 3300-3500 cm⁻¹ for the parent secondary amine. The presence of a band around 2800 cm⁻¹ further supports the introduction of the N-methyl group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data

| m/z (Predicted) | Fragment | Causality and Expert Insights |

| 177 | [M]⁺ | Molecular Ion Peak. Confirms the molecular weight of the compound (C₁₁H₁₅NO). |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical, likely from the N-methyl group. |

| 134 | [M - C₂H₅N]⁺ | Retro-Diels-Alder (RDA) fragmentation is less likely but possible. More likely corresponds to the benzylic fragment after alpha-cleavage. |

| 121 | [C₈H₉O]⁺ | A common fragment for methoxy-substituted aromatic compounds, corresponding to the methoxy-tropylium ion. |

Expertise & Experience: The fragmentation of tetrahydroisoquinolines is often dominated by alpha-cleavage adjacent to the nitrogen atom. For 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, the most favorable alpha-cleavage would result in the loss of a hydrogen radical from the C1 position to form a stable iminium ion. The molecular ion peak at m/z 177 is the most critical piece of information. The difference of 14 Da from the parent compound (MW 163) confirms the addition of a methyl group.

Predicted Fragmentation Pathway

Figure 3: Predicted key fragmentation pathway for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI). ESI is preferable for observing the molecular ion.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, isolate the molecular ion ([M+H]⁺ in ESI) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

References

- BenchChem. (2025). Spectral Data Analysis of 6-methoxy-2-methylquinoline-4-thiol: A Technical Overview. BenchChem.

- BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Retrieved from [Link]

Sources

The Pharmacological Kaleidoscope of Tetrahydroisoquinolines: A Technical Guide to Their Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a remarkable breadth of biological activities.[1][2] This guide offers an in-depth exploration of the pharmacological activities of THIQ derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuropharmacological, and antimicrobial properties, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic promise.

Chapter 1: Anticancer Activities of Tetrahydroisoquinoline Derivatives

THIQ-based compounds have emerged as significant players in oncology research, demonstrating cytotoxicity against a range of human cancer cell lines through diverse mechanisms.[3][4] These include the inhibition of crucial cellular machinery for proliferation and survival, such as DNA replication, microtubule dynamics, and key signaling pathways.[5][6]

Mechanisms of Antineoplastic Action

DNA Intercalation and Repair Inhibition: A prime example of a THIQ derivative with potent antitumor activity is Trabectedin (Yondelis®), a marine-derived natural product.[7] Trabectedin's complex mechanism of action involves binding to the minor groove of DNA, which causes a distortion of the double helix.[1][2] This interaction interferes with transcription factors, DNA binding proteins, and DNA repair pathways, ultimately leading to cell cycle arrest and apoptosis.[1][3] Specifically, it has been shown to poison the transcription-coupled nucleotide excision repair (TC-NER) complex and promote the degradation of RNA polymerase II.[8]

Inhibition of Tubulin Polymerization: The cytoskeleton, particularly the microtubules formed by tubulin polymerization, is a critical target for anticancer drugs. Several THIQ derivatives have been identified as potent tubulin polymerization inhibitors.[9][10] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.[10][11] The cytostatic activity of these derivatives is often correlated with their ability to inhibit tubulin polymerization.[10]

Modulation of Oncogenic Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][12] THIQ derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[5][13] Additionally, some derivatives have demonstrated the ability to inhibit KRas, a frequently mutated oncogene in various cancers, including colorectal cancer.[7][14]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative THIQ derivatives against various human cancer cell lines, showcasing their potent antiproliferative activities.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Trabectedin | Soft Tissue Sarcoma | Sub-nanomolar | DNA Alkylation/Repair Inhibition | [2][7] |

| GM-3-18 | Colon Cancer (HCT116) | 0.9 - 10.7 | KRas Inhibition | [14] |

| GM-3-121 | Breast Cancer (MCF-7) | 0.01 (µg/mL) | Anti-angiogenesis | [14] |

| Compound 15c | Breast Cancer (MCF-7) | 7 | Cytotoxicity/Apoptosis Induction | [15] |

| Compound 17 | Lung Cancer (A549) | 0.025 | Tubulin Polymerization Inhibition | [15] |

| Compound 4a | Various (e.g., KBvin) | 0.016 - 0.020 | Tubulin Polymerization Inhibition | [16] |

| Compound 15 | MCF-7, HepG-2, A549 | 15.16 - 18.74 | Cytotoxicity/Apoptosis Induction | [17] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19][20]

-

Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18][20] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18][20]

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of THIQ derivatives.[21][22]

Protocol:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[23][24]

-

Tumor Implantation: Anesthetize immunodeficient mice (e.g., athymic nude mice). Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[21][23]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]

-

Drug Administration: Prepare the THIQ derivative in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle only.

-

Efficacy Assessment: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.[24]

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or when signs of morbidity are observed. At the endpoint, tumors can be excised, weighed, and further analyzed (e.g., histology, biomarker analysis). The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Signaling Pathway Visualization

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and THIQ Inhibition.

Chapter 2: The Dichotomous Role of THIQs in Neuropharmacology

Tetrahydroisoquinolines exhibit a fascinating dual role in the central nervous system, with some endogenous derivatives implicated as neurotoxins in neurodegenerative diseases like Parkinson's, while other synthetic and natural THIQs demonstrate significant neuroprotective properties.[8][18]

Neurotoxicity and Parkinson's Disease

Certain THIQ alkaloids, such as tetrahydropapaveroline (THP), can be formed endogenously from dopamine.[18][19] These compounds are structurally similar to the known neurotoxin MPTP and are suspected to contribute to the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[18] The neurotoxic effects are thought to be mediated by the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial respiration.[18][19]

Neuroprotection and Therapeutic Potential

Conversely, a number of THIQ derivatives have shown promise as neuroprotective agents.[8][25] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[25] More recently, THIQ derivatives have been identified that can enhance lysosome biogenesis through the activation of Transcription Factor EB (TFEB), promoting the clearance of Aβ aggregates, a hallmark of Alzheimer's disease.[17]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating the efficacy of neuroprotective compounds.[26][27]

Protocol:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (RA) for several days.[27][28]

-

Cell Plating: Seed the differentiated or undifferentiated cells in 96-well plates and allow them to adhere overnight.

-

Pre-treatment with THIQ Derivatives: Treat the cells with various concentrations of the test THIQ compounds for a specified period (e.g., 2-4 hours) before inducing toxicity.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or hydrogen peroxide (H₂O₂) to induce cell death.[26]

-

Co-incubation: Continue to incubate the cells with the THIQ derivatives and the neurotoxin for 24-48 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Chapter 1. An increase in cell viability in the presence of the THIQ compound compared to the toxin-only control indicates a neuroprotective effect.

-

Mechanistic Studies (Optional): Further assays can be performed to elucidate the mechanism of neuroprotection, such as measuring ROS levels, caspase activity (for apoptosis), or the expression of key signaling proteins.[15]

Signaling Pathway Visualization

Caption: Dopaminergic Neuron and the Dual Role of THIQs.

Chapter 3: Antimicrobial and Antiviral Activities

The THIQ scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents, addressing the urgent need for new therapies against drug-resistant pathogens.[13][29]

Antibacterial and Antifungal Properties

THIQ derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][29] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase.[30] Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[31]

Antiviral Potential

The antiviral activity of THIQ derivatives has been reported against a range of viruses, including the human immunodeficiency virus (HIV).[13][30] For instance, some THIQs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA, a crucial step in the HIV life cycle.[30]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected THIQ derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| HSN584 | MRSA | 4 | [32] |

| HSN739 | Vancomycin-Resistant Enterococcus faecium (VRE) | 8 | [32] |

| Compound 140/141 | Various Bacteria | Not specified, but active | [30] |

| C1-substituted THIQs | MRSA | Low MIC values reported | [31] |

| Renieramycins | Various Bacteria | Moderate activity | [33] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][29]

Protocol (Broth Microdilution Method):

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the THIQ derivative and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[34]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[34]

-

Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted compound) with the bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[34]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][34]

Experimental Workflow Visualization

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold represents a versatile and highly fruitful starting point for the development of new therapeutic agents. The diverse pharmacological activities, spanning from oncology to neurodegenerative diseases and infectious diseases, underscore the immense potential of this chemical class. Future research will likely focus on the synthesis of novel THIQ libraries with improved potency and selectivity, the elucidation of novel mechanisms of action, and the advancement of the most promising candidates into preclinical and clinical development. The continued exploration of THIQ derivatives holds the promise of delivering next-generation therapies for some of the most challenging human diseases.

References

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH.[Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.[Link]

-

Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.[Link]

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed.[Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed.[Link]

-

The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.[Link]

-

Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Ingenta Connect.[Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.[Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research.[Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC - NIH.[Link]

-

Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.[Link]

-

Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.[Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[Link]

-

Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. PubMed.[Link]

-

MTT Proliferation Assay Protocol. ResearchGate.[Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.[Link]

-

Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed.[Link]

-

Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers.[Link]

-

Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate.[Link]

-

Minimal Inhibitory Concentration (MIC). Protocols.io.[Link]

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.[Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.[Link]

-

Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. PubMed.[Link]

-

Targeting PI3K/Akt/mTOR signaling in cancer. ResearchGate.[Link]

-

The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed.[Link]

-

Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. PubMed.[Link]

-

Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.[Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega.[Link]

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications.[Link]

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed.[Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC - NIH.[Link]

-

Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed.[Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.[Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]

-

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate.[Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents. ResearchGate.[Link]

-

Neurodifferentiation protocol applied to SH-SY5Y cells. ResearchGate.[Link]

-

A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. ResearchGate.[Link]

Sources

- 1. Restricted [jnjmedicalconnect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Trabectedin? [synapse.patsnap.com]

- 4. protocols.io [protocols.io]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trabectedin - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. aacrjournals.org [aacrjournals.org]

- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. texaschildrens.org [texaschildrens.org]

- 20. researchgate.net [researchgate.net]

- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 22. bio-protocol.org [bio-protocol.org]

- 23. yeasenbio.com [yeasenbio.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 29. researchgate.net [researchgate.net]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. benchchem.com [benchchem.com]

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Dopamine Receptor Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline as a potential dopamine receptor ligand. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information on its chemical synthesis, the known pharmacology of its structural analogs, and the fundamental principles of dopamine receptor signaling. By examining the structure-activity relationships of related tetrahydroisoquinolines, we project a likely pharmacological profile for the title compound, offering a valuable resource for researchers initiating studies in this area. This guide includes detailed experimental protocols for synthesis and in vitro pharmacological evaluation, alongside visualizations of key pathways to facilitate a deeper understanding of its potential as a modulator of the dopaminergic system.

Introduction: The Tetrahydroisoquinoline Scaffold in Dopaminergic Modulation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant biological activities.[1] Within the central nervous system, THIQ derivatives have garnered substantial interest for their ability to interact with various neurotransmitter systems, most notably the dopaminergic system.[2] Dopamine receptors, which are G-protein coupled receptors (GPCRs), are pivotal in regulating motor control, motivation, reward, and cognition.[3] Their dysregulation is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[4][5]

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3] The structural simplicity and synthetic tractability of THIQs make them attractive candidates for developing novel ligands with specific affinities and functional activities at these receptor subtypes.

This guide focuses specifically on 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline . We will explore its synthesis, predict its pharmacological properties based on closely related analogs, and provide the necessary experimental frameworks for its empirical validation as a dopamine receptor ligand.

Chemical Synthesis

The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a straightforward, two-step process starting from commercially available precursors. The methodology leverages two classic named reactions in organic chemistry: the Pictet-Spengler reaction followed by the Eschweiler-Clarke methylation.

Step 1: Pictet-Spengler Cyclization to form 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

The core THIQ skeleton is efficiently constructed via the Pictet-Spengler reaction. This involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde.

-

Starting Materials: 3-Methoxyphenethylamine and Formaldehyde.

-

Reaction: The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring to yield the cyclized product.[6]